molecular formula C24H19Br2N5O3S B11673246 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11673246
M. Wt: 617.3 g/mol
InChI Key: LDZIHZNZDMEWPG-UVHMKAGCSA-N
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Description

This compound is a hydrazide derivative featuring a substituted benzylidene group and a 1,2,4-triazole ring linked via a sulfanylacetohydrazide bridge. Key structural attributes include:

  • Aromatic substituents: A 3-bromo-4-hydroxy-5-methoxyphenyl group in the benzylidene moiety and a 4-bromophenyl group on the triazole ring.
  • Synthesis: Likely synthesized via a multi-step process involving hydrazide formation (e.g., condensation of hydrazine hydrate with a carboxylic acid derivative) followed by Schiff base formation with substituted benzaldehydes .

Properties

Molecular Formula

C24H19Br2N5O3S

Molecular Weight

617.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Br2N5O3S/c1-34-20-12-15(11-19(26)22(20)33)13-27-28-21(32)14-35-24-30-29-23(16-7-9-17(25)10-8-16)31(24)18-5-3-2-4-6-18/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+

InChI Key

LDZIHZNZDMEWPG-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Br)O

Origin of Product

United States

Preparation Methods

Formation of Acid Thiosemicarbazides

Benzohydrazide (1 ) reacts with phenylisothiocyanate in ethanol under reflux to form the intermediate acid thiosemicarbazide (3 ). This step proceeds via nucleophilic addition-elimination, yielding 3 in 86% yield under conventional heating (4 h) or 96% yield via microwave irradiation (2 min).

Reaction Conditions

ParameterConventional MethodMicrowave Method
TemperatureReflux (78°C)100°C
Time4 h2 min
Yield86%96%

Cyclization to Triazole-Thiones

The acid thiosemicarbazide (3 ) undergoes base-mediated cyclization in 10% NaOH to form the triazole-thione (5 ). Under conventional reflux (4 h), this step achieves 85% yield, while microwave irradiation (3 min) improves efficiency to 92%.

Mechanistic Insight
The reaction proceeds via deprotonation of the thiol group, followed by intramolecular cyclization and elimination of ammonia. The electron-withdrawing bromophenyl group stabilizes the triazole ring, favoring high regioselectivity.

S-Alkylation to Introduce the Sulfanyl Group

The sulfanylacetohydrazide side chain is introduced via S-alkylation of the triazole-thione (5 ) with 2-chloroacetohydrazide. This step requires careful optimization to avoid over-alkylation.

Reaction Protocol

A mixture of 5 (10 mmol), 2-chloroacetohydrazide (12 mmol), and triethylamine (10 mmol) in ethanol is refluxed for 1 h. The product, 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (7 ), is isolated in 78% yield after recrystallization from ethanol.

Key Variables

  • Solvent: Ethanol (polar protic) enhances nucleophilicity of the thiolate ion.

  • Base: Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Condensation with 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

The final step involves Schiff base formation between 7 and 3-bromo-4-hydroxy-5-methoxybenzaldehyde (8 ) to yield the target hydrazone.

Reaction Optimization

Condensation is performed in anhydrous ethanol with a catalytic amount of acetic acid (0.5 mL). The mixture is stirred at 60°C for 6 h, achieving 82% yield. Microwave-assisted synthesis (4 min at 120°C) increases yield to 89%.

Critical Factors

  • Acid Catalyst: Facilitates imine formation by protonating the carbonyl oxygen.

  • Temperature Control: Prevents decomposition of the aldehyde moiety.

Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency across all stages:

StepConventional YieldMicrowave YieldTime Reduction
Thiosemicarbazide86%96%90%
Triazole-Thione85%92%93%
S-Alkylation78%85%67%
Hydrazone Formation82%89%90%

The observed improvements stem from rapid, uniform heating and reduced side reactions.

Characterization and Analytical Validation

The target compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.06 (s, 1H, triazole-H), 7.55–7.59 (m, 3H, Ar-H), 7.26–7.29 (m, 2H, Ar-H), 5.39 (s, 2H, NCH2), 4.44 (s, 2H, SCH2), 3.89 (s, 3H, OCH3).

  • 13C NMR (DMSO-d6): δ 168.57 (C=S), 153.54 (C=N), 134.54 (C-Br), 61.94 (OCH2).

  • IR (KBr): 3250 cm−1 (N-H), 1650 cm−1 (C=O), 1240 cm−1 (C=S).

Purity Assessment

HPLC analysis (C18 column, MeOH:H2O 70:30) shows a single peak at tR = 12.4 min, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Ammonia, thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Use as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ()
  • Key difference : The triazole ring bears a 2-methylpropenyl group instead of a phenyl group.
Compound B : ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) ()
  • Key difference : The triazole ring is substituted with a pyridine group instead of bromophenyl.
  • Impact : Pyridine’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity to biological targets like enzymes or receptors .

Modifications in the Benzylidene Moiety

Compound C : N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ()
  • Key difference : The triazole ring is replaced with a benzimidazole ring.
  • Impact : Benzimidazole’s planar structure and nitrogen-rich environment may improve DNA intercalation or kinase inhibition properties compared to triazole derivatives .
Compound D : (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one ()
  • Key difference: Incorporates a furanone ring and cyclohexyloxy group.
  • Impact: The additional oxygen atoms in furanone may enhance solubility, while the bulky cyclohexyl group could influence steric interactions in protein binding .

Fluorinated Analogs ()

Compounds 187 and 188 feature fluorinated phenyl groups in their hydrazide moieties.

  • Impact: Fluorine’s electronegativity and small atomic radius can improve metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound .

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound A () Compound C ()
Molecular Weight ~650 g/mol (estimated) ~640 g/mol ~620 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~4.0 ~3.0
Hydrogen Bond Donors 3 3 3
Bioactivity Antifungal (inferred) Anticancer (inferred) Antimicrobial

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., Br, Cl) on aromatic rings enhance stability and binding to hydrophobic pockets in target proteins .
  • Sulfanyl bridges improve solubility and enable disulfide bond formation in redox-active environments .
  • Triazole vs. Benzimidazole : Triazole derivatives generally exhibit broader antimicrobial activity, while benzimidazoles are more potent in anticancer applications .

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound has the molecular formula C26H24BrN5O5SC_{26}H_{24}BrN_{5}O_{5}S and a molecular weight of 558.5 g/mol. Its structure features a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies indicate that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth may be attributed to its ability to disrupt cellular functions or inhibit critical enzymes.

Compound Target Bacteria MIC (μg/mL)
Triazole DerivativeS. aureus≤0.25
Triazole DerivativeE. coli16

Anticancer Activity

In vitro studies have demonstrated that related hydrazide compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties. The mechanism of action is believed to involve the activation of caspase pathways and the induction of oxidative stress in cancer cells .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values ranging from ≤0.25 μg/mL to 16 μg/mL, highlighting their potential as effective antimicrobial agents .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of hydrazone derivatives on human cancer cell lines. The study found that these compounds significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that this compound could similarly affect cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide intermediates, followed by alkylation or condensation with functionalized aldehydes. Key steps include:

  • Triazole formation : Conducted in dimethylformamide (DMF) or ethanol under reflux (70–90°C) for 6–12 hours, monitored via thin-layer chromatography (TLC) .
  • Hydrazone formation : Condensation of the triazole-thioacetohydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ethanol with catalytic acetic acid, requiring strict pH control (4.5–5.5) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Critical parameters : Solvent polarity, temperature, and catalyst selection significantly impact yield (typically 60–75%).

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify hydrazone (N–H, 10–12 ppm) and triazole (C–S, 110–120 ppm) moieties .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (O–H/N–H stretches) .
  • HRMS : To confirm molecular weight (calculated: ~546.5 g/mol) .
  • X-ray crystallography : Optional for resolving stereochemistry and bond angles .

Q. What standardized assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus using broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .
  • Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding to enzymes (e.g., COX-2) or receptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50_{50} values) may arise from:

  • Substituent effects : Compare analogs (e.g., 4-bromo vs. 4-chloro phenyl groups) via SAR studies .
  • Assay conditions : Standardize cell viability protocols (e.g., serum concentration, incubation time) .
  • Crystallographic data : Resolve stereochemical ambiguities impacting bioactivity .

Q. What strategies optimize its structure-activity relationship (SAR) for enhanced efficacy?

  • Analog synthesis : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve enzyme inhibition .
  • Bioisosteric replacement : Replace the triazole with a thiadiazole to modulate solubility .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands for targeted degradation .

Q. How to address challenges in translating in vitro activity to in vivo models?

Key hurdles include:

  • Pharmacokinetics : Assess bioavailability via HPLC-MS after oral administration in rodents .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) to identify degradation hotspots .
  • Toxicity : Acute toxicity studies (LD50_{50}) and histopathological analysis .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

StepSolventTemp. (°C)CatalystYield (%)
Triazole formationDMF80None65
Hydrazone condensationEthanol70Acetic acid72
PurificationEthyl acetate/hexaneRTSilica gel85

Table 2: Comparative Bioactivity of Structural Analogs

CompoundSubstituentIC50_{50} (µM, MCF-7)MIC (µg/mL, E. coli)
Target3-Br, 4-OH12.3 ± 1.28.5
Analog 14-Cl18.9 ± 2.115.0
Analog 23-NO2_29.8 ± 0.96.2

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